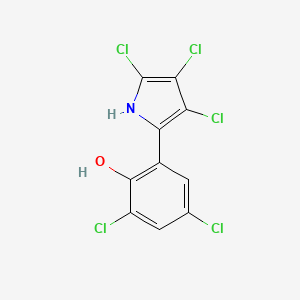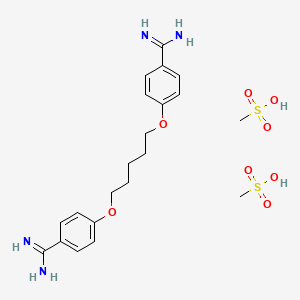
Nnc 112
概要
説明
NNC-112は、[11C]NNC-112としても知られており、主に陽電子放出断層撮影(PET)画像診断で使用される放射性標識化合物です。それは、中枢神経系で重要な役割を果たすドパミンD1受容体の選択的アンタゴニストです。この化合物は、脳内のドパミンD1受容体の分布と密度を研究するための神経科学研究において特に貴重です。
準備方法
合成経路と反応条件
NNC-112の合成には、デスメチル-NNC-112を前駆体として使用します。合成における重要なステップには次のものがあります。
メチル化: デスメチル-NNC-112は、N,N-ジメチルホルムアミドの存在下で[11C]ヨードメタンと反応して、[11C]NNC-112を生成します.
精製: 放射性標識化合物は、高速液体クロマトグラフィー(HPLC)を使用して精製され、溶出液はロータリーエバポレーターで除去されます.
製剤: 精製された[11C]NNC-112は、注射用の滅菌生理食塩水に製剤化され、発熱物質フリーの用量バイアルに滅菌濾過されます.
工業生産方法
工業生産[11C]NNC-112は、シクロトロンを使用して[11C]二酸化炭素を生成し、それを[11C]ヨードメタンに変換します。 [11C]ヨードメタンはその後、デスメチル-NNC-112と反応して[11C]NNC-112を生成します . このプロセス全体は、最終製品の純度と安全性を確保するために、厳しい品質管理措置の下で行われます。
化学反応の分析
反応の種類
NNC-112は、その合成中に主にメチル化反応を受けます。重要な反応には次のものがあります。
一般的な試薬と条件
試薬: デスメチル-NNC-112、[11C]ヨードメタン、N,N-ジメチルホルムアミド.
条件: 反応は通常、GEマイクロラボモジュールやBioscan Autoloopモジュールなどの専門機器を使用して、制御された条件下で行われます.
主要な生成物
これらの反応の主要な生成物は、PET画像診断研究に使用される[11C]NNC-112です .
科学研究アプリケーション
NNC-112は、特に神経科学の分野で、いくつかの科学研究アプリケーションを持っています。
神経画像診断: NNC-112は、PET画像診断を使用して、脳内のドパミンD1受容体の分布と密度を研究するために使用されます。
科学的研究の応用
NNC-112 has several scientific research applications, particularly in the field of neuroscience:
Neuroimaging: NNC-112 is used in PET imaging to study the distribution and density of dopamine D1 receptors in the brain.
Pharmacology: The compound is used to investigate the pharmacokinetics and pharmacodynamics of drugs targeting the dopamine D1 receptor.
作用機序
NNC-112は、脳内のドパミンD1受容体に選択的に結合することによって効果を発揮します。この結合により、研究者はPET画像診断を使用してこれらの受容体の分布を視覚化および定量化できます。 この化合物は、セロトニン5-HT2A受容体と比較して、ドパミンD1受容体に対する高い選択性を持ち、ドパミン作動性経路を研究するための貴重なツールとなっています .
類似の化合物との比較
NNC-112は、[11C]SCH23390などの他のドパミンD1受容体アンタゴニストと比較されることがよくあります。 両方の化合物はPET画像診断に使用されますが、NNC-112は、セロトニン5-HT2A受容体と比較して、ドパミンD1受容体に対するより高い選択性を持ちます . これにより、NNC-112は、セロトニン受容体からの有意な干渉なしに、ドパミン作動性系に焦点を当てた研究に特に役立ちます。
類似の化合物
[11C]SCH23390: PET画像診断で使用されるもう1つのドパミンD1受容体アンタゴニスト.
[11C]ラクロプライド: PET画像診断で使用されるドパミンD2受容体アンタゴニスト.
結論として、NNC-112は、特にドパミンD1受容体を研究するための、神経科学研究における貴重な化合物です。その高い選択性とPET画像診断における有効性は、さまざまな神経学的および精神医学的な状態を理解するための重要なツールとなっています。
類似化合物との比較
NNC-112 is often compared with other dopamine D1 receptor antagonists, such as [11C]SCH23390. While both compounds are used for PET imaging, NNC-112 has a higher selectivity for dopamine D1 receptors compared to serotonin 5-HT2A receptors . This makes NNC-112 particularly useful for studies focusing on the dopaminergic system without significant interference from serotonin receptors.
Similar Compounds
[11C]SCH23390: Another dopamine D1 receptor antagonist used in PET imaging.
[11C]Raclopride: A dopamine D2 receptor antagonist used in PET imaging.
特性
IUPAC Name |
(5S)-5-(1-benzofuran-7-yl)-8-chloro-3-methyl-1,2,4,5-tetrahydro-3-benzazepin-7-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClNO2/c1-21-7-5-13-9-17(20)18(22)10-15(13)16(11-21)14-4-2-3-12-6-8-23-19(12)14/h2-4,6,8-10,16,22H,5,7,11H2,1H3/t16-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUSANBIFMAXXSJ-MRXNPFEDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=CC(=C(C=C2C(C1)C3=CC=CC4=C3OC=C4)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CCC2=CC(=C(C=C2[C@H](C1)C3=CC=CC4=C3OC=C4)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10925098 | |
| Record name | 5-(1-Benzofuran-7-yl)-8-chloro-3-methyl-2,3,4,5-tetrahydro-1H-3-benzazepin-7-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10925098 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
327.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
125341-24-4 | |
| Record name | NNC 112 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0125341244 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-(1-Benzofuran-7-yl)-8-chloro-3-methyl-2,3,4,5-tetrahydro-1H-3-benzazepin-7-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10925098 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | NNC-112 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KH84I8R060 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![3,9-Divinyl-2,4,8,10-tetraoxaspiro[5.5]undecane](/img/structure/B1679280.png)

![(3S)-4-[2-[[(2S)-2-aminopropanoyl]amino]phenyl]-3-[[(2S)-2-[[(2S)-3-(1H-indol-3-yl)-2-[3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoylamino]propanoyl]amino]-4-methylsulfanylbutanoyl]amino]-4-oxobutanoic acid;(2R,3S,4R,5R)-1-(methylamino)hexane-1,2,3,4,5,6-hexol](/img/structure/B1679284.png)





